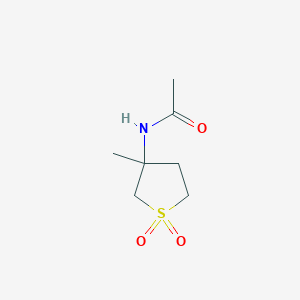

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a sulfone-containing acetamide derivative characterized by a tetrahydrothiophene ring substituted with a methyl group at the 3-position and a sulfone (dioxido) group. Its molecular structure includes an acetamide moiety linked to the sulfone-bearing heterocycle, which confers unique physicochemical and pharmacological properties.

The sulfone group enhances metabolic stability and solubility compared to non-oxidized thiophene analogs, while the methyl group influences steric interactions with target proteins . Synonyms for this compound include 2-chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide, highlighting its structural versatility .

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C7H13NO3S/c1-6(9)8-7(2)3-4-12(10,11)5-7/h3-5H2,1-2H3,(H,8,9) |

InChI Key |

BWSCVFVKCHAXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCS(=O)(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the methyl group and electronic effects of the sulfone .

-

Products are precursors for further functionalization (e.g., peptide coupling) .

Nucleophilic Substitution at the Sulfone Group

The sulfone moiety participates in nucleophilic substitution, though reactivity is moderate compared to non-oxidized sulfur analogs.

Limitations :

-

Steric bulk from the methyl group reduces substitution efficiency .

-

Sulfone’s electron-withdrawing nature deactivates the ring toward electrophiles .

Amide Coupling and Functionalization

The acetamide group serves as a handle for coupling reactions to generate structurally complex derivatives.

3.1. T3P-Mediated Coupling

Propylphosphonic anhydride (T3P) enables efficient amide bond formation with carboxylic acids:

Mechanistic Insight :

-

T3P activates the carboxylic acid, forming a reactive mixed anhydride intermediate .

-

Steric effects from the methyl group necessitate longer reaction times.

Oxidation and Reduction Pathways

The tetrahydrothiophene sulfone ring is resistant to further oxidation but susceptible to reductive cleavage:

Applications :

Methyl Group Functionalization

The 3-methyl substituent undergoes selective oxidation:

Comparative Reactivity Table

| Reaction Type | Typical Yield | Rate Determinants |

|---|---|---|

| Hydrolysis | 60–80% | pH, temperature, steric hindrance |

| T3P coupling | 70–85% | Carboxylic acid reactivity, steric bulk |

| Sulfone substitution | 30–60% | Nucleophile strength, solvent polarity |

| Methyl oxidation | 40–55% | Oxidizing agent strength, reaction time |

Scientific Research Applications

Preliminary studies indicate that compounds with similar structures to N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide may possess significant biological activities:

Anticancer Properties

- Mechanism : Compounds with acetamide structures have been shown to inhibit tubulin polymerization, a critical process for cancer cell proliferation.

- In Vitro Studies : Assays against various cancer cell lines are essential to elucidate the specific biological activity of this compound. For instance, derivatives have demonstrated promising results against lung and prostate cancer cells .

Enzyme Inhibition

- The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression. For example, studies on related compounds have shown inhibition of acetylcholinesterase, which is significant in neurodegenerative diseases .

Potential Antimicrobial Activity

- Similar compounds have exhibited antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess such activities .

Case Studies

Several case studies provide insights into the applications of this compound:

- Cancer Research : In vitro studies have demonstrated significant growth inhibition in various cancer cell lines when treated with derivatives containing similar thiophene structures.

- Neurodegenerative Disease Models : Compounds exhibiting acetylcholinesterase inhibition were tested in animal models to assess cognitive improvements.

- Antimicrobial Testing : Screening against bacterial strains has yielded promising results for potential therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily through the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The activation of GIRK channels by N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide leads to hyperpolarization of the cell membrane, thereby modulating cellular activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their biological or chemical properties:

Structural and Functional Comparisons

Sulfone vs. Sulfonamide Groups

- The target compound’s sulfone group (─SO₂─) distinguishes it from sulfonamide-based drugs like methazolamide (─SO₂NH─). While sulfones enhance metabolic stability, sulfonamides directly inhibit enzymes (e.g., carbonic anhydrase) via coordination with zinc ions .

Heterocyclic Core Variations

Anti-Cancer vs. Ion Channel Modulation

- Quinazoline sulfonyl acetamides (e.g., compound 38) exhibit anti-cancer activity via kinase inhibition, whereas the target compound’s GIRK1/2 activation suggests utility in neurological or cardiovascular disorders .

Substituent Effects

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

| Property | Target Compound | Methazolamide | Compound 38 |

|---|---|---|---|

| Molecular Weight | 233.3 g/mol | 236.3 g/mol | 457.5 g/mol |

| LogP (Predicted) | 0.9 | 0.5 | 2.8 |

| Water Solubility | Moderate | High | Low |

| Key Functional Groups | Sulfone, acetamide | Sulfonamide | Quinazoline sulfonyl |

Table 2: Pharmacological Activities

| Compound | Target | IC50/EC50 | Therapeutic Application |

|---|---|---|---|

| Target Compound | GIRK1/2 channels | 0.3 µM (EC50) | Neuropathic pain, arrhythmia |

| Methazolamide | Carbonic anhydrase | 10 nM (IC50) | Glaucoma |

| Compound 38 | Cancer cell proliferation | 1.2 µM (IC50, MCF-7) | Oncology |

Biological Activity

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a dioxo group and an acetamide functional group. The structural uniqueness contributes to its diverse chemical reactivity and potential biological activity.

Structural Formula

Research indicates that this compound may interact with specific biological pathways, particularly as a potential modulator of potassium channels. Notably, it has been identified as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, which plays a crucial role in neuronal signaling and cardiovascular function .

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| 21 | A549 | 66 | Significant cytotoxicity observed |

| 15 | U87MG | 28.8 | Potent activity against glioblastoma |

| 7l | DU145 | 31.0 | Notable inhibition of HO-1 |

The anticancer activity often correlates with specific structural modifications, emphasizing the importance of the tetrahydrothiophene moiety in enhancing efficacy .

Antibacterial Activity

In addition to anticancer properties, some derivatives exhibit antibacterial activity against Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence the minimum inhibitory concentration (MIC):

| Compound | Structure Modification | MIC (μg/mL) | Activity |

|---|---|---|---|

| 17 | -OMe substitution | 2 | Maintained good activity |

| 21 | -CF3 substitution | >64 | Poor activity observed |

| 23 | NH blocked | >100 | Reduced activity |

These findings highlight the compound's potential as a scaffold for developing new antibacterial agents .

Case Study 1: GIRK Channel Activation

A study focused on the synthesis and biological characterization of this compound derivatives showed promising results as GIRK channel activators. Compounds were evaluated for their potency and metabolic stability, with several exhibiting nanomolar potency in vitro .

Case Study 2: Anticancer Efficacy

Another investigation into the anticancer efficacy of related compounds demonstrated that certain structural modifications significantly enhanced cytotoxicity against A549 lung cancer cells. The study concluded that specific substitutions could optimize the therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide, particularly addressing steric hindrance from the methyl group?

- Methodology : Microwave-assisted synthesis (e.g., coupling halogenated intermediates with acetamide derivatives under controlled conditions) can enhance reaction efficiency and reduce side products. Purification via gradient HPLC with acetonitrile/water mobile phases is recommended to isolate the target compound from regioisomers .

- Key Considerations : Optimize reaction temperature and time to mitigate steric effects from the methyl group. Monitor intermediates using thin-layer chromatography (TLC) with UV detection.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish the sulfone and acetamide functional groups in this compound?

- Methodology :

- ¹H NMR : The sulfone group (SO₂) deshields neighboring protons, causing distinct splitting patterns for the tetrahydrothiophene ring protons. The methyl group at position 3 appears as a singlet (~1.8 ppm).

- IR : Strong absorption bands at ~1300–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching) and ~1650 cm⁻¹ (amide C=O stretch) confirm functional groups .

Q. What protocols ensure analytical purity of this compound for biological assays?

- Methodology : Use reversed-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Detect related substances (e.g., unreacted precursors) at 254 nm. Limit impurities to <0.1% as per ICH guidelines .

Advanced Research Questions

Q. How can DFT-based computational models predict the sulfone group’s reactivity in nucleophilic substitution reactions?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate electron density maps and Fukui indices. These identify electrophilic/nucleophilic sites on the sulfone group. Validate predictions with kinetic studies using substituted nucleophiles .

- Data Contradictions : Discrepancies between DFT-predicted activation energies and experimental yields may arise from solvent effects not fully captured in gas-phase calculations.

Q. What crystallographic challenges arise in resolving the stereochemistry of this compound?

- Methodology : Use single-crystal X-ray diffraction with WinGX/ORTEP for structure refinement. The methyl group’s steric bulk may reduce crystal quality; optimize crystallization solvents (e.g., ethyl acetate/hexane mixtures) to improve lattice packing .

- Advanced Analysis : Compare experimental bond lengths/angles with DFT-optimized geometries to assess conformational strain in the tetrahydrothiophene ring.

Q. How does the methyl group influence the compound’s pharmacokinetic properties, such as metabolic stability?

- Methodology : Conduct in vitro microsomal assays (human liver microsomes) to measure oxidative degradation rates. Use LC-MS/MS to identify metabolites. Compare with analogs lacking the methyl group to isolate steric/electronic effects .

- Contradiction Analysis : If the methyl group enhances metabolic stability in vitro but not in vivo, investigate transporter-mediated hepatic uptake differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.